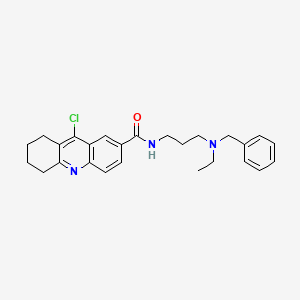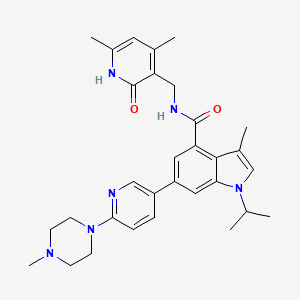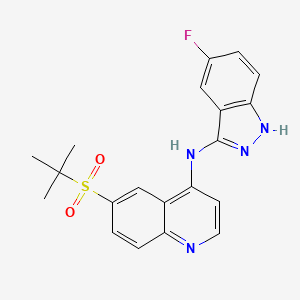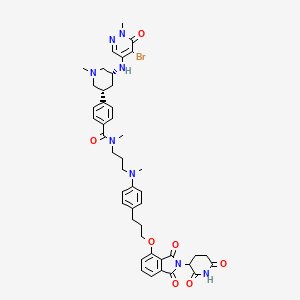
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HBX28258 is an inhibitor of recombinant human USP7 protein. It acts by binding the active site through covalent mechanism and selectively inactivating USP7 protein in human colon cancer and embryonic kidney cell.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study by Rewcastle et al. (1986) investigated monosubstituted derivatives of a similar antitumor agent, focusing on the relationship between their physicochemical properties and antitumor activity. They found that the position of substituent groups significantly impacted both in vitro and in vivo antileukemic activity, particularly in derivatives with substitutions at specific positions of the acridine structure, which also showed selectivity toward certain human carcinoma lines (Rewcastle et al., 1986).
Antibacterial Activity
- Egawa et al. (1984) synthesized and evaluated a series of compounds, including pyridonecarboxylic acids, for their antibacterial properties. They discovered that specific compounds showed more potent antibacterial activity than the reference drug enoxacin, indicating the potential of these derivatives in treating bacterial infections (Egawa et al., 1984).
Antimycobacterial and Antibacterial Evaluation
- Semelková et al. (2017) prepared a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides and evaluated them against mycobacterial strains. They found that certain compounds demonstrated effective antimicrobial properties, particularly against Mycobacterium tuberculosis (Semelková et al., 2017).
DNA-Binding Implications
- Hudson et al. (1987) conducted crystallographic and molecular mechanics calculations on similar anti-tumor drugs to explore their conformational flexibility and implications for interactions with DNA. Their findings suggest a model for the interaction of these compounds with DNA, which is relevant for understanding their mechanism of action as potential anti-cancer agents (Hudson et al., 1987).
Eigenschaften
CAS-Nummer |
1426544-54-8 |
|---|---|
Produktname |
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide |
Molekularformel |
C26H30ClN3O |
Molekulargewicht |
435.99 |
IUPAC-Name |
N-[3-[benzyl(ethyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide |
InChI |
InChI=1S/C26H30ClN3O/c1-2-30(18-19-9-4-3-5-10-19)16-8-15-28-26(31)20-13-14-24-22(17-20)25(27)21-11-6-7-12-23(21)29-24/h3-5,9-10,13-14,17H,2,6-8,11-12,15-16,18H2,1H3,(H,28,31) |
InChI-Schlüssel |
UFUHGICPAGBHCV-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HBX28258; HBX-28258; HBX 28258; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)
![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)
![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)


![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)

![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)

![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)
